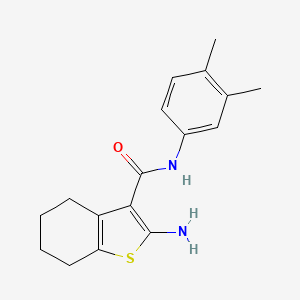

![molecular formula C17H17ClF3N3 B2574804 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 676624-85-4](/img/structure/B2574804.png)

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

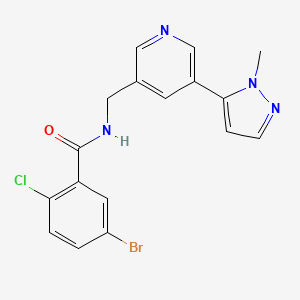

“1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the formula C₁₇H₁₇ClF₃N₃ . It is supplied by Matrix Scientific .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is C₁₇H₁₇ClF₃N₃ . Its molecular weight is 355.79 .Wissenschaftliche Forschungsanwendungen

Pharmacological Interactions and Metabolic Pathways

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine is a derivative of arylpiperazine. Arylpiperazine derivatives are known for their clinical applications in treating depression, psychosis, and anxiety. One of the key metabolic pathways for these derivatives, including 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are recognized for their diverse serotonin receptor-related effects, although some are still largely unexplored. These compounds extensively distribute in tissues, including the brain, the primary target site for most arylpiperazine derivatives. The metabolites are further biotransformed mainly by CYP2D6-dependent oxidation to hydroxylates, which are then excreted as conjugates (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine, a core structural component of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, plays a significant role in medicinal chemistry due to its wide spectrum of pharmacological activities. Research indicates potent anti-mycobacterial compounds where piperazine acts as a vital building block, especially against Mycobacterium tuberculosis (MTB), including multi-drug resistant and extensively drug-resistant strains. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlight its importance in developing safer and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Therapeutic Applications and SAR

Piperazine, as found in 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is integral to the design of drugs for its therapeutic uses. It is found in a wide range of drugs with various therapeutic applications like antipsychotic, antidepressant, anticancer, antiviral, and many more. Modifications in the piperazine nucleus significantly impact the medicinal potential of the resultant molecules. The pharmacophore demonstrates broad potential, indicating its flexibility as a building block for drug discovery. The SAR of piperazine-based molecules assists in rationally designing drugs for various diseases (Rathi et al., 2016).

Biological Significance of Triazine Scaffold

The triazine scaffold, a part of structural analogs of 1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is significant in medicinal chemistry. Synthetic derivatives of triazine have been evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, and more. The triazine nucleus is considered an important core moiety for drug development due to its potent pharmacological activity (Verma et al., 2019).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a piperazine derivative. Piperazine derivatives are known to have a wide range of biological activities and can interact with various targets such as G protein-coupled receptors (GPCRs), ion channels, and enzymes .

Mode of Action

The mode of action of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its specific target. For example, if it targets a GPCR, it could act as an agonist (activator) or antagonist (inhibitor), triggering or blocking a cellular response .

Biochemical Pathways

The specific biochemical pathways affected by “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its target and mode of action. It could potentially influence signaling pathways associated with its target .

Pharmacokinetics

Piperazine derivatives generally have good bioavailability due to their favorable physicochemical properties .

Result of Action

The molecular and cellular effects of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” would depend on its target and mode of action. It could potentially modulate cellular functions associated with its target .

Action Environment

The action, efficacy, and stability of “1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Eigenschaften

IUPAC Name |

1-benzyl-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3/c18-15-10-14(17(19,20)21)11-22-16(15)24-8-6-23(7-9-24)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQINVARMIBVUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574721.png)

![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((3,4-dimethoxyphenyl)carbamoyl) oxime](/img/structure/B2574722.png)

![N-[2-[[2-(3-Chlorophenyl)-2-hydroxypropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574723.png)

![N-(3,4-dimethoxybenzyl)-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2574725.png)

![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)

![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)

![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)